(2S)-3-methylbutane-1,2-diamine

Description

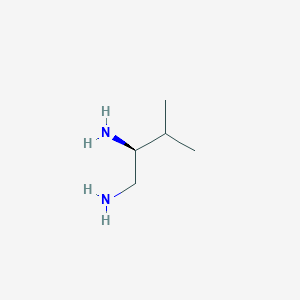

(2S)-3-Methylbutane-1,2-diamine is a chiral aliphatic diamine characterized by a branched carbon chain with amine groups at positions 1 and 2 and a methyl substituent at position 3. Its molecular formula is C₅H₁₄N₂, with a molecular weight of 102.18 g/mol (CAS No. 44520-52-7) . The stereochemistry at the C2 position (S-configuration) distinguishes it from non-chiral or racemic analogs. The compound’s structure is defined by the SMILES notation CC(C)C(CN)N and the InChIKey JUGFAVYVWUFUCN-UHFFFAOYSA-N .

Properties

CAS No. |

40630-14-6 |

|---|---|

Molecular Formula |

C5H14N2 |

Molecular Weight |

102.18 g/mol |

IUPAC Name |

(2S)-3-methylbutane-1,2-diamine |

InChI |

InChI=1S/C5H14N2/c1-4(2)5(7)3-6/h4-5H,3,6-7H2,1-2H3/t5-/m1/s1 |

InChI Key |

JUGFAVYVWUFUCN-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)[C@@H](CN)N |

Canonical SMILES |

CC(C)C(CN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Aliphatic vs. Aromatic Diamines

- This compound and DETA are aliphatic, but DETA’s linear structure and three amine groups enhance its chelation capacity and corrosion inhibition efficiency compared to the branched, two-amine target compound .

- 3-Methylbenzene-1,2-diamine ’s aromaticity confers rigidity and electronic delocalization, making it suitable for conductive polymers or thermally stable materials, unlike the flexible aliphatic target compound .

Chirality and Steric Effects

Corrosion Inhibition Potential

- DETA and related polyamines (e.g., TETA, PEHA) exhibit higher corrosion inhibition efficiency due to increased NH₂ groups, which enhance metal surface adsorption. The target compound’s methyl group may reduce adsorption but improve solubility in non-polar media .

Corrosion Inhibition

- DFT studies correlate amine group count with inhibition efficiency: DETA (3 amines) > TETA (4 amines) > PEHA (5 amines) > this compound (2 amines) . The methyl branch in the target compound may hinder surface coverage but improve compatibility with hydrophobic coatings.

Thermal and Solubility Properties

- 3-Methylbenzene-1,2-diamine ’s melting point (104–106°C) reflects aromatic stability, whereas aliphatic diamines like the target compound likely have lower melting points, enhancing solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.